molecular formula C14H21ClN2O3 B8189984 (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride

(3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride

Cat. No.: B8189984
M. Wt: 300.78 g/mol
InChI Key: VRSXTQARKUBRMS-JHEYCYPBSA-N
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Description

(3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the amino and hydroxymethyl groups, and esterification with benzyl alcohol. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield piperidine carboxylic acids, while reduction of the ester group can produce piperidine alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific functional groups and stereochemistry.

Medicine

In medicine, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents or stereochemistry, such as:

  • (3R, 4S)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester
  • (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid methyl ester
  • (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester

Uniqueness

The uniqueness of (3S, 4R)-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

benzyl (3S,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSXTQARKUBRMS-JHEYCYPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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